Product packaging for Proacacipetalin(Cat. No.:CAS No. 66871-89-4)

Proacacipetalin

Cat. No.: B1214491
CAS No.: 66871-89-4
M. Wt: 259.26 g/mol
InChI Key: KVHIMSJVFJPBKJ-MPVQUNCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proacacipetalin is a cyanogenic glycoside of significant interest in plant biochemistry and chemical ecology research. It serves as a key compound for studying plant defense mechanisms against herbivores due to its role in the biosynthesis of hydrogen cyanide. Researchers utilize this compound to investigate the metabolic pathways involved in cyanogenesis across various plant species, particularly within the Fabaceae family. Its applications extend to the development of analytical methods for detecting and quantifying cyanogenic compounds in plant materials. This product is offered as a high-purity chemical standard to ensure reliability in experimental results. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO6 B1214491 Proacacipetalin CAS No. 66871-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66871-89-4

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

(2S)-3-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-3-enenitrile

InChI

InChI=1S/C11H17NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h6-11,13-16H,1,4H2,2H3/t6-,7-,8-,9+,10-,11-/m1/s1

InChI Key

KVHIMSJVFJPBKJ-MPVQUNCYSA-N

SMILES

CC(=C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC(=C)[C@@H](C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(=C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O

Other CAS No.

66871-89-4

Origin of Product

United States

Biosynthetic Pathways and Metabolic Engineering of Proacacipetalin

Genetic and Biochemical Regulation of Proacacipetalin Biosynthesis

Environmental and Developmental Cues Influencing Biosynthesis

The production of cyanogenic glucosides, including this compound, is not static but is dynamically regulated by both the plant's developmental stage and external environmental conditions. Research on various cyanogenic plant species indicates that the concentration of these defense compounds is often highest in younger tissues, providing protection during the most vulnerable stages of growth. researchgate.netnih.gov

Environmental stressors play a crucial role in modulating the biosynthesis of these compounds. Conditions such as drought and variations in nutrient availability can significantly impact their production. researchgate.netresearchgate.net Specifically, nitrogen is a key determinant, as cyanogenic glucosides serve as a sink for stored nitrogen. nih.gov Studies on sorghum have demonstrated that the biosynthesis of the cyanogenic glucoside dhurrin is regulated at the transcriptional level and can be induced by nitrogen fertilization, particularly in older plants. nih.gov

Furthermore, the biosynthesis can exhibit diurnal regulation. In cassava, the transcripts for the genes encoding the biosynthetic enzymes for linamarin (a cyanogenic glucoside) were found to increase during the night and subsequently decrease after the onset of light. scilit.com Spikes in solar radiation were correlated with a reduction in linamarin levels, suggesting a rapid turnover in response to light cues. scilit.com This evidence points to a sophisticated regulatory network that balances the metabolic cost of production with the defensive needs of the plant in response to developmental and environmental signals.

Metabolic Engineering Strategies for Enhanced or Modified this compound Production

Metabolic engineering offers powerful strategies to manipulate the biosynthetic pathways of cyanogenic glucosides for purposes such as enhancing pest resistance in crops or reducing toxicity in food products. ku.dknih.gov These strategies typically involve the introduction and expression of pathway genes in new hosts or the modification of endogenous pathways.

Heterologous Expression Systems for this compound Biosynthesis

A key strategy in metabolic engineering is the transfer of a complete biosynthetic pathway into a host organism that is easier to grow and manipulate, such as microbes or model plants. This approach, known as heterologous expression, has been successfully applied to several cyanogenic glucoside pathways, providing a blueprint for the potential production of this compound.

The pathway for dhurrin from sorghum has been reconstituted in various hosts. The introduction of the two essential cytochrome P450 enzymes, CYP79A1 and CYP71E1, was sufficient for dhurrin production in the model plants Arabidopsis thaliana and Nicotiana tabacum (tobacco). wikipedia.org More recently, the entire dhurrin pathway was successfully reconstructed in the microbial host Saccharomyces cerevisiae (yeast), marking the first instance of de novo cyanogenic glycoside production in a microbe. nih.gov Similarly, the pathway for linamarin and lotaustralin has been transiently expressed in Nicotiana benthamiana. researchgate.net These studies demonstrate the feasibility of using heterologous systems to produce complex plant natural products.

Cyanogenic Glucoside Original Host Biosynthetic Genes Transferred Heterologous System Outcome
DhurrinSorghum bicolorCYP79A1, CYP71E1Arabidopsis thalianaDhurrin accumulation
DhurrinSorghum bicolorCYP79A1, CYP71E1Nicotiana tabacumDhurrin accumulation wikipedia.org
DhurrinSorghum bicolorCYP79A1, CYP71E1, UGT85B1, AtATR1Saccharomyces cerevisiaeDe novo dhurrin production (>80 mg/L) nih.gov
Linamarin / LotaustralinPhaseolus lunatus / Lotus japonicusCYP79D71, CYP736A2, UGT85K3Nicotiana benthamianaProduction of linamarin and lotaustralin researchgate.net

Pathway Optimization and Directed Evolution Approaches

Once a biosynthetic pathway is established in a heterologous host, production levels can often be improved through pathway optimization. A common strategy is to increase the availability of precursor molecules. In the case of dhurrin production in yeast, titers were significantly increased by overexpressing host enzymes involved in the synthesis of tyrosine, the amino acid precursor for dhurrin. nih.gov This approach alleviates potential metabolic bottlenecks, channeling more resources towards the desired product.

Directed evolution is a powerful protein engineering technique used to improve or alter the function of enzymes. rcsb.org This method involves iterative rounds of gene mutation and selection to identify enzyme variants with enhanced properties, such as improved catalytic efficiency or altered substrate specificity. researchgate.net While there are no specific reports on the directed evolution of enzymes for this compound biosynthesis, the key enzyme families involved—cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs)—are frequent targets of this approach. nih.gov

Directed evolution has been successfully used to:

Alter CYP specificity: Cytochrome P450 enzymes have been engineered to catalyze reactions on non-native substrates with high selectivity. nih.govyoutube.com This could be applied to the CYP79 family enzymes that catalyze the first committed step in cyanogenic glucoside biosynthesis to accept different amino acid precursors.

Improve UGT performance: UGTs, which catalyze the final glucosylation step, have been engineered for enhanced activity and regioselectivity. For example, a UGT was evolved to achieve a 6.1-fold improvement in activity and a 17.3-fold increase in regioselectivity for the production of gastrodin. nih.gov

These examples demonstrate the potential of applying directed evolution to the enzymes of the this compound pathway to enhance production efficiency or to generate novel glycoside structures.

Chemoenzymatic Approaches in this compound Biosynthesis and Pathway Investigation

Chemoenzymatic approaches combine the strengths of chemical synthesis and enzymatic catalysis to produce complex molecules or to investigate biosynthetic pathways. mdpi.com The investigation of cyanogenic glucoside pathways relies heavily on such methods. For instance, to confirm the function of the enzyme CYP71E7 in cassava, which converts oximes to cyanohydrins, the oxime substrates were first prepared by chemical synthesis. nih.govnih.gov These chemically synthesized intermediates were then fed to microsomes prepared from yeast heterologously expressing the enzyme. The reaction products were subsequently analyzed, often after chemical derivatization to facilitate detection, thereby confirming the enzyme's function. nih.gov This integration of chemical synthesis of intermediates and enzymatic assays is a cornerstone for elucidating the specific steps and functions of enzymes within a biosynthetic pathway.

Chemical Synthesis and Derivatization Strategies for Proacacipetalin

Chemo-Enzymatic Synthesis of Proacacipetalin Analogues and Derivatives

While specific detailed research on the chemo-enzymatic synthesis of this compound and its direct analogues is not extensively documented in the available literature, the broader field of natural product synthesis extensively utilizes chemo-enzymatic methodologies. These approaches combine the selectivity and mild reaction conditions of enzymes with the versatility of chemical synthesis, enabling the creation of complex molecules and their derivatives. nih.govfrontiersin.orgnih.gov

Enzymatic glycosylation, for instance, offers a powerful route for attaching sugar moieties to aglycones with high stereo- and regioselectivity, often avoiding the need for extensive protecting group chemistry. frontiersin.org Glycosyltransferases are key enzymes in this process, catalyzing the transfer of activated sugar donors to acceptor molecules. For example, the synthesis of the related cyanogenic glucoside prunasin (B192207) has been described as potentially involving enzymatic processes using specific glycosyltransferases. evitachem.com

The general strategy for chemo-enzymatic synthesis typically involves:

Chemical Synthesis of Precursors: Synthesizing the aglycone or a modified sugar donor using chemical methods.

Enzymatic Transformation: Employing specific enzymes, such as glycosyltransferases or hydrolases, to perform key bond formations or modifications under mild, biologically relevant conditions. frontiersin.org

Applying these principles to this compound would involve the chemical synthesis of its aglycone, 2-hydroxy-3-methylbut-3-enenitrile, or a protected derivative, followed by enzymatic glycosylation with a glucose donor. Alternatively, enzymes could be used to selectively modify existing this compound structures or to synthesize specific derivatives. The development of robust chemo-enzymatic platforms for complex natural products, including glycosides, represents a significant area of ongoing research. nih.govfrontiersin.organnualreviews.org

Development of Novel Synthetic Routes to this compound and Related Scaffolds

Significant advancements have been made in the chemical synthesis of cyanogenic glucosides, offering pathways that overcome limitations of earlier, less efficient methods. A notable development is the "General and Stereocontrolled Approach to the Chemical Synthesis of Naturally Occurring Cyanogenic Glucosides." acs.orgacs.org This methodology is designed to avoid epimerization and achieve high stereochemical control, making it applicable to this compound and its related scaffolds.

The key steps in this stereocontrolled approach include:

Aglycone Stabilization: The hydroxyl group of the cyanohydrin aglycone (2-hydroxy-3-methylbut-3-enenitrile for this compound) is stabilized by conversion into an O-trimethylsilyl derivative. This modification also enhances the nucleophilicity of the hydroxyl group for subsequent glucosylation. acs.orgacs.org

Glucosylation: The O-trimethylsilylated cyanohydrin is then subjected to glucosylation. This is typically achieved using a fully acetylated glucopyranosyl fluoride (B91410) donor in the presence of a Lewis acid promoter, such as boron trifluoride-diethyl etherate (BF₃·OEt₂). This step yields a chromatographically separable epimeric mixture of the corresponding acetylated cyanogenic glucosides. acs.orgacs.org

Deprotection: The isolated acetylated epimers are then deprotected under acidic conditions, for example, using a triflic acid/methanol/ion-exchange resin system. This deprotection method is crucial as it proceeds without causing epimerization of the cyanohydrin function, thus preserving stereochemical integrity. acs.orgacs.org

This strategy has been successfully demonstrated for the synthesis of compounds like dhurrin, prunasin, and heterodendrin, along with their epimers. acs.orgacs.org

Another described facile synthetic route for related cyanogenic glucosides, such as prunasin, linamarin, and heterodendrin, involves a three-step process:

Glycosylation using O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate.

Cyanohydrin formation via dehydration of α-hydroxyamides.

Deprotection of the acetyl groups. nih.gov

Based on the comprehensive search conducted, there is a significant lack of specific scientific literature detailing the mechanisms of action and molecular interactions of this compound. While this compound has been identified as a cyanogenic glycoside found in Acacia cochliacantha and Acacia terminalis researchgate.nettjnpr.orgresearchgate.netredalyc.orgencyclopedia.pubdntb.gov.uaresearchgate.netresearchgate.netqu.edu.qaresearchgate.netresearchgate.net, and has been associated with antibacterial properties researchgate.netresearchgate.net and a bitter taste researchgate.netcsic.esnibio.no, the detailed molecular and cellular processes through which it exerts any effects are not described in the retrieved sources.

Searches for this compound in conjunction with terms related to cellular targets, proteomic and metabolomic profiling, binding partners, receptor-ligand or enzyme-inhibitor interactions, binding kinetics, thermodynamics, conformational changes, and enzyme activity modulation did not yield specific results for this compound. The available literature discusses these mechanisms in general terms or in relation to other compounds, but no direct links or data pertaining to this compound's specific molecular interactions were found.

Consequently, it is not possible to generate an article that adheres to the detailed outline and provides scientifically accurate content for the requested sections and subsections due to the absence of specific research data on this compound's mechanisms of action and molecular interactions.

Mechanisms of Action and Molecular Interactions of Proacacipetalin

Proacacipetalin's Role in Fundamental Cellular Processes

The role of this compound in fundamental cellular processes such as proliferation, differentiation, and programmed cell death is not extensively documented in the provided scientific literature. Research has primarily focused on its chemical classification and presence in Acacia species. However, related compounds from Acacia species have demonstrated significant biological activities that impact these cellular functions.

Impact on Cellular Growth and Development

Direct evidence detailing this compound's impact on cellular growth and development, particularly in mammalian cell models, is not present in the reviewed literature. Studies have indicated that other compounds found in Acacia species possess such properties. For example, saponic triterpene glycosides isolated from Acacia victoriae have been investigated for their ability to decrease tumor cell proliferation worldwidejournals.comdbca.wa.gov.au. Similarly, flavonoids like apigenin (B1666066) and luteolin, isolated from Acacia cochliacantha, have demonstrated antibacterial activity, with apigenin noted for inducing bacterial apoptosis researchgate.netresearchgate.net. These findings highlight the potential for Acacia-derived compounds to influence cellular growth, but specific experimental data for this compound in this regard is lacking.

Advanced Analytical Methodologies in Proacacipetalin Research

Spectroscopic Techniques for Investigating Proacacipetalin Interactions and Complex Structures

Spectroscopic methods are crucial for probing the molecular intricacies of this compound, including its interactions with other biomolecules and its structural dynamics.

Nuclear Magnetic Resonance (NMR) for Ligand-Protein Interactions and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structures and dynamics, particularly in the context of ligand-protein interactions psu.eduevotec.cominnovationnewsnetwork.complos.orgplos.orgnih.govnih.govfrontiersin.orgcornell.edu. NMR allows for the atomic-level characterization of how molecules like this compound bind to proteins, providing insights into the nature of these interactions, the binding sites, and the conformational changes that may occur upon binding plos.orgplos.orgnih.govnih.gov. Ligand-observed NMR methods, such as saturation transfer difference (STD) NMR, are particularly useful for studying protein-ligand interactions, even for larger proteins or those with low affinity binding, by focusing on the ligand's NMR signals plos.orgnih.govnih.gov. Quantitative ¹H NMR spectroscopy (qHNMR) can be employed to estimate binding affinities and characterize soluble complex formation, offering a label-free approach to study interactions in solution plos.org. These techniques are vital for understanding the dynamic properties of this compound when interacting with biological targets.

Mass Spectrometry (MS) for Metabolite Profiling and Pathway Elucidation

Mass Spectrometry (MS), often coupled with chromatographic separation techniques, is indispensable for metabolite profiling and elucidating metabolic pathways purdue.edunih.govfrontiersin.orgstanford.eduumaryland.educhromatographyonline.com. MS provides high sensitivity and specificity, enabling the identification and quantification of this compound and its potential metabolites within complex biological matrices such as plasma, serum, or urine nih.govstanford.eduumaryland.educhromatographyonline.com. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in separating and detecting these compounds, allowing researchers to map metabolic pathways and understand how this compound is processed by biological systems purdue.edunih.govfrontiersin.orgchromatographyonline.com. High-resolution MS offers detailed structural information, aiding in the characterization of metabolites nih.govchromatographyonline.com.

X-ray Crystallography for Structural Elucidation of this compound-Biomolecule Complexes

X-ray crystallography is a cornerstone technique for determining the three-dimensional structures of molecules, including complex biomolecular assemblies numberanalytics.comriken.jpnih.govrug.nlnih.gov. By crystallizing this compound in complex with its target biomolecules, researchers can obtain high-resolution structural data. This data provides detailed insights into the precise atomic interactions, binding interfaces, and conformational states of the complex, which are crucial for understanding the mechanism of action and for rational drug design numberanalytics.comriken.jpnih.gov. While not directly detailed for this compound in the provided search results, the general application of X-ray crystallography to macromolecular complexes is well-established riken.jpnih.govrug.nlnih.gov.

Circular Dichroism (CD) and Fluorescence Spectroscopy for Conformational and Binding Studies

Circular Dichroism (CD) spectroscopy is a valuable biophysical technique used to investigate the secondary and tertiary structures of biomolecules, as well as conformational changes induced by ligand binding formulationbio.combiorxiv.orgbbk.ac.ukplos.org. CD spectra can reveal alterations in protein structure upon interaction with compounds like this compound, providing information about folding, stability, and binding formulationbio.combiorxiv.orgbbk.ac.ukplos.org. Fluorescence spectroscopy is also widely employed to study protein-ligand interactions by monitoring changes in fluorescence intensity, emission spectra, or lifetime upon binding nih.govunito.itmdpi.comresearchgate.netbiointerfaceresearch.com. These techniques can help determine binding affinities, characterize the binding mechanism (e.g., static or dynamic quenching), and identify the binding sites of ligands like this compound to proteins nih.govunito.itmdpi.comresearchgate.netbiointerfaceresearch.com.

Chromatographic Separations for Complex Biological Matrix Analysis in Research Studies

Chromatographic techniques are essential for separating and analyzing this compound within complex biological samples, ensuring accurate quantification and identification.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Quantitative and Qualitative Analysis

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the quantitative and qualitative analysis of this compound in biological matrices researchgate.netjournal-imab-bg.orgalwsci.commyadlm.orgnih.govmdpi.combiopharmaservices.commdpi.comchromatographyonline.com. LC-MS/MS is widely used for bioanalysis due to its high sensitivity, selectivity, and quantitative accuracy, enabling the precise measurement of drugs and their metabolites in samples like serum, plasma, and urine researchgate.netmyadlm.orgnih.govbiopharmaservices.commdpi.com. GC-MS is effective for analyzing volatile and semi-volatile compounds, and can be adapted for less volatile substances through derivatization, making it suitable for various biological analyses journal-imab-bg.orgalwsci.comchromatographyonline.com. These combined techniques are critical for metabolite profiling, pharmacokinetic studies, and identifying this compound in complex biological environments purdue.edunih.govresearchgate.netnih.govmdpi.commdpi.com.

Biophysical Methods for Studying this compound Binding and Molecular Affinity

Biophysical techniques offer direct, label-free methods to investigate the physical basis of molecular interactions, providing critical insights into binding affinities and thermodynamic properties.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to study molecular interactions in real-time polyu.edu.hkcriver.comcytivalifesciences.commdpi.comrapidnovor.com. It operates by monitoring changes in the refractive index at the surface of a sensor chip, which occur when molecules bind or dissociate from an immobilized ligand cytivalifesciences.com. SPR is particularly valuable for determining the kinetics of molecular binding, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) polyu.edu.hkcriver.commdpi.comrapidnovor.comnih.govsprpages.nl. These kinetic parameters provide a detailed understanding of the interaction's speed and strength. The output is typically a sensorgram, a plot of binding response over time, from which kinetic data can be extracted and analyzed cytivalifesciences.com. SPR can be applied to a wide range of interactions, such as protein-ligand or protein-protein binding, and offers high throughput capabilities polyu.edu.hknih.govpolyu.edu.hknicoyalife.com.

Table 1: Representative SPR Binding Kinetics Parameters

ParameterDescriptionTypical UnitsHypothetical Example Value
k_onAssociation rate constant: Speed at which molecules bind.M⁻¹s⁻¹1.5 x 10⁵
k_offDissociation rate constant: Speed at which molecules dissociate.s⁻¹2.0 x 10⁻³
K_DEquilibrium dissociation constant: Measure of binding affinity (k_off/k_on).M1.3 x 10⁻⁸

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during molecular binding events malvernpanalytical.comwikipedia.orgupm.estainstruments.comnih.govnih.govmalvernpanalytical.com. This label-free method allows for the comprehensive thermodynamic characterization of interactions in solution, without the need for labeling or immobilization of the interacting partners malvernpanalytical.comwikipedia.orgnih.govnih.gov. ITC experiments can simultaneously determine binding affinity (K_D), stoichiometry (n), enthalpy of binding (ΔH), and entropy of binding (ΔS), providing a complete thermodynamic profile of the interaction malvernpanalytical.comwikipedia.orgupm.estainstruments.comnih.govnih.govnih.gov. This detailed information is crucial for understanding the driving forces behind molecular recognition and is highly valued in drug discovery for guiding lead optimization malvernpanalytical.comtainstruments.com.

Table 2: Representative ITC Thermodynamic Binding Parameters

ParameterDescriptionTypical UnitsHypothetical Example Value
K_DEquilibrium dissociation constant: Measure of binding affinity.M5.0 x 10⁻⁷
nStoichiometry: Ratio of ligand molecules to binding sites.-0.95
ΔHEnthalpy of binding: Heat change associated with the binding event.kJ/mol-15.2
ΔSEntropy of binding: Disorder change associated with the binding event.J/mol·K25.8

Quantitative Analysis of this compound in Research Models

Quantitative analysis is essential for determining the concentration, stability, or distribution of a compound within experimental systems, such as cell cultures or in vitro models nih.govevidentscientific.comnih.govresearchgate.net. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for precise quantification nih.govnih.govresearchgate.netsciex.com. These methods allow researchers to measure the amount of this compound present in complex matrices like cell lysates or culture supernatants, providing data on uptake, metabolism, or release. Advanced methods such as SWATH® acquisition or targeted metabolomics using LC-HRMS offer high-throughput and comprehensive analysis nih.govresearchgate.net. Key metrics derived from quantitative analysis include the limit of quantification (LOQ) and the measured concentration of the analyte in the sample.

Table 3: Representative Quantitative Analysis Metrics

AnalyteMatrix (e.g., cell lysate, supernatant)Analytical MethodLimit of Quantification (LOQ)Hypothetical Measured Concentration
This compoundCell Culture SupernatantLC-MS/MS5 ng/mL25 ng/mL

In Silico Approaches in this compound Research

Computational methods, or in silico approaches, play a vital role in predicting molecular behavior, interactions, and structure-activity relationships, complementing experimental studies.

Molecular Docking and Dynamics Simulations for Predicting Interactions

Molecular docking is a computational technique used to predict the preferred orientation of this compound when bound to a target molecule, estimating binding affinity and identifying potential interaction sites researchgate.netnih.govbhu.ac.innih.govmdpi.com. This process helps visualize how the compound might fit into a binding pocket. Molecular Dynamics (MD) simulations extend this by modeling the temporal movement of atoms and molecules over time, providing insights into the stability, conformational changes, and dynamic nature of these interactions researchgate.netmdpi.comutep.eduirbbarcelona.orgnih.govvolkamerlab.org. Together, these simulations can predict binding modes, assess the stability of complexes, and offer a mechanistic understanding of how this compound interacts at a molecular level. Key outputs include predicted binding energies and identification of critical interactions like hydrogen bonds nih.govmdpi.com.

Table 4: Illustrative Molecular Docking Simulation Insights

Target SitePredicted Binding Energy (kcal/mol)Key Interactions (e.g., H-bonds)Hypothetical Binding Pose Description
Active Site-8.5Arg123, Ser150, Tyr180Pose 1 (Best Fit)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a statistical correlation between the chemical structure of a compound and its biological activity or a specific property nih.govwikipedia.orgresearchgate.netresearchgate.net. This approach uses molecular descriptors (e.g., physicochemical properties, topological indices) to build predictive models that can offer mechanistic insights into how structural variations influence activity wikipedia.orgresearchgate.netnih.gov. QSAR is valuable for understanding structure-activity relationships and guiding the rational design of molecules with desired properties, without directly engaging in drug design itself researchgate.netresearchgate.netnih.govnih.govmdpi.com. Model performance is typically assessed using statistical metrics such as the coefficient of determination (R²) and cross-validation coefficient (Q²) researchgate.netnih.govbenthamscience.comnih.gov.

Table 5: Representative QSAR Model Performance Metrics

Model TypeDescriptor Set UsedR² (Coefficient of Determination)Q² (Cross-validation Coefficient)RMSE (Root Mean Squared Error)
RegressionMolecular Descriptors0.850.780.15

Compound List

this compound

Ecological and Evolutionary Aspects of Proacacipetalin Production

Role of Proacacipetalin in Plant-Pathogen or Plant-Herbivore Interactions

This compound is a crucial mediator in the intricate relationships between Acacia plants and other organisms, particularly herbivores. As a cyanogenic glucoside, its primary role is defensive. frontiersin.orgmdpi.com When plant tissues containing this compound are damaged, for instance by a chewing insect, the compound comes into contact with specific β-glucosidase enzymes, leading to its breakdown and the release of toxic hydrogen cyanide (HCN). mdpi.complantsrule.com This process, known as cyanogenesis, is a potent deterrent to a wide range of generalist herbivores. annualreviews.orgresearchgate.net The rapid release of HCN interferes with cellular respiration in the herbivore, acting as an effective poison. plantsrule.com

While the effectiveness of cyanogenic glucosides against generalist herbivores is well-documented, their role in interactions with pathogens is considered to be less pronounced. annualreviews.orgresearchgate.netnih.gov Some studies suggest that the release of HCN can have a protective effect against certain microbial pathogens. frontiersin.org For instance, extracts from the aerial parts of Acacia cochliacantha, which is known to produce this compound, have demonstrated antibacterial activity. redalyc.orgscielo.org.mx However, the direct contribution of this compound to this effect, separate from other compounds in the extract, requires further investigation. Research indicates that cyanogenesis is generally less effective against fungal pathogens. researchgate.netnih.gov

This compound as a Plant Defense Mechanism

The defensive properties of this compound are a classic example of a pre-formed chemical defense, also known as a phytoanticipin. plantsrule.com This means the compound is present in the plant in an inactive form and is activated upon attack. plantsrule.com The cyanogenic glucoside itself is not toxic, but its hydrolysis products are. mdpi.com This two-component defense system, consisting of the cyanogenic glucoside and the activating enzyme, is a widespread and effective strategy in the plant kingdom. plantsrule.com

In Acacia species, this compound and the corresponding β-glucosidases are stored in separate compartments within the plant's cells or tissues. plantsrule.com This spatial separation prevents self-toxicity. When an herbivore damages the plant tissue, the compartments are ruptured, allowing the substrate and enzyme to mix, triggering the rapid release of hydrogen cyanide. plantsrule.com This "cyanide bomb" provides immediate chemical protection against the aggressor. mdpi.com The concentration of these defensive compounds can vary, often being higher in younger, more vulnerable plant parts to provide enhanced protection where it is most needed. annualreviews.orgnih.gov

Evolutionary Trajectories of this compound Biosynthetic Pathways

The biosynthesis of cyanogenic glucosides is believed to have evolved independently multiple times across different plant lineages. nih.gov This sporadic evolution suggests that the ability to produce these defensive compounds has been a recurrently advantageous trait. nih.gov The biosynthetic pathways for cyanogenic glucosides are derived from amino acids. annualreviews.orgnih.gov While the specific evolutionary path of the this compound pathway in Acacia has not been extensively detailed, the general understanding is that it likely involved the recruitment of enzymes from existing metabolic pathways. nih.gov

The enzymes involved in the biosynthesis of cyanogenic glucosides, such as cytochrome P450s and UDP-glucosyltransferases, are part of large gene families with diverse functions. semanticscholar.orgresearchgate.net It is hypothesized that gene duplication and subsequent functional divergence within these families provided the genetic raw material for the evolution of new biosynthetic capabilities, including the production of this compound. researchgate.net The clustering of genes for cyanogenic glucoside biosynthesis in the genomes of some plant species suggests that this arrangement may facilitate the coordinated expression and inheritance of the entire defense pathway. researchgate.net

Genetic Diversity and Chemotaxonomy of this compound-Producing Organisms (e.g., Acacia species)

The presence and concentration of this compound can vary among different Acacia species and even between populations of the same species. tuzvo.sknih.gov This variation is influenced by both genetic and environmental factors. nih.gov From a chemotaxonomic perspective, the distribution of specific cyanogenic glucosides like this compound can be a useful marker for classifying and understanding the phylogenetic relationships between different Acacia species.

Studies on genetic diversity within the Acacia genus have utilized various molecular markers to assess the relationships between species and populations. nih.govnih.govresearchgate.net While these studies provide a broad picture of genetic variation, more targeted research is needed to link this diversity directly to the genetic basis of this compound production. The presence of this compound has been confirmed in several Acacia species, as detailed in the table below. This chemotaxonomic data contributes to a more comprehensive understanding of the genus.

Acacia SpeciesPresence of this compound
Acacia sieberianaPresent researchgate.net
Acacia hebecladaPresent researchgate.net
Acacia cochliacanthaPresent redalyc.org
Acacia globuliferaPresent (Epithis compound) researchgate.net

Further research integrating phytochemical analysis with genetic studies will be crucial to fully elucidate the genetic diversity underlying this compound production and to utilize this information for a more refined chemotaxonomic classification of the Acacia genus.

Future Directions and Emerging Research Avenues in Proacacipetalin Studies

Integration of Multi-Omics Data for Systems-Level Understanding of Proacacipetalin Biology

The study of natural products like this compound can be profoundly enhanced by integrating multi-omics data. Multi-omics approaches combine information from various molecular layers—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of biological systems uv.esquanticate.combiorxiv.orgfrontiersin.org. For this compound, this could involve:

Transcriptomics and Genomics: Analyzing the gene expression profiles in Acacia species known to produce this compound to identify genes involved in its biosynthesis pathway. This could reveal the enzymes and regulatory mechanisms controlling its production.

Metabolomics: Profiling the complete set of metabolites in different plant tissues or developmental stages to understand this compound's metabolic fate, its precursors, and its degradation products. This could also help identify other co-occurring compounds that might influence its activity or stability.

Proteomics: Investigating the protein landscape associated with this compound production or action. This could identify enzymes that catalyze specific steps in its biosynthesis or proteins that interact with this compound, elucidating its cellular targets or functions.

By integrating these diverse data streams, researchers can gain a systems-level understanding of this compound's biosynthesis, regulation, and potential biological interactions within its natural context uv.esresearchgate.net. This comprehensive approach is crucial for identifying novel pathways and understanding the complex interplay of molecules in plant secondary metabolism.

Advanced Computational Modeling for Mechanism Prediction and Pathway Engineering

Computational modeling offers powerful tools for predicting the behavior of complex molecules and biological systems, which can be instrumental in advancing this compound research nih.govmarine.csiro.auupc.edumdpi.com. Future applications include:

Mechanism of Action Prediction: Employing molecular docking and simulation techniques to predict how this compound might interact with specific cellular targets or enzymes. This can help hypothesize its biological activities and guide experimental validation marine.csiro.aumdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models based on this compound's chemical structure and known biological activities (or those of similar cyanogenic glycosides) to predict the activity of potential analogs. This can accelerate the discovery of new therapeutic leads marine.csiro.au.

Biosynthetic Pathway Reconstruction: Using computational tools to model and predict the complete biosynthetic pathway of this compound. This can identify missing enzymatic steps or bottlenecks, providing a roadmap for pathway engineering efforts mdpi.com.

Pathway Engineering Design: Computational simulations can guide the engineering of microbial hosts for this compound production by predicting the efficiency of proposed metabolic pathways and optimizing gene expression levels hudsonlabautomation.comscielo.org.mx.

These computational strategies can significantly accelerate research by providing testable hypotheses and guiding experimental design, thereby reducing the time and resources required for discovery and optimization.

Exploring Novel Biological Activities and Targets of this compound (cellular/molecular)

While this compound is classified as a cyanogenic glycoside, its specific cellular and molecular activities beyond contributing to bitterness in certain fruits csic.esnih.govresearchgate.netnibio.no require further investigation. Emerging research could focus on:

Plant Defense Mechanisms: Cyanogenic glycosides are often involved in plant defense against herbivores and pathogens. Investigating this compound's role in the defense mechanisms of Acacia species could reveal novel bioactivities.

Cellular Cytotoxicity and Signaling: Exploring this compound's effects on various cell lines at the molecular level. This could involve assays to determine its potential cytotoxicity, its impact on cell signaling pathways, or its interaction with specific cellular receptors.

Enzymatic Hydrolysis Products: Studying the biological activities of the aglycone and sugar moieties released upon enzymatic hydrolysis of this compound. These breakdown products might possess distinct pharmacological properties.

Comparative Bioactivity: Comparing the bioactivities of this compound with other known cyanogenic glycosides and structurally related compounds to identify unique properties or structure-activity relationships mdpi.com.

Understanding these specific molecular interactions and cellular effects is critical for uncovering potential therapeutic applications or elucidating its ecological significance.

Sustainable and Scalable Production of this compound for Research Purposes

For this compound to be widely studied, reliable and scalable methods for its production are essential. Current research often relies on extraction from natural sources, which can be resource-intensive and yield variable amounts researchgate.net. Future directions in sustainable and scalable production include:

Optimized Extraction and Purification: Developing more efficient and environmentally friendly extraction techniques, potentially utilizing green solvents or supercritical fluid extraction, to maximize this compound yield from Acacia species. Streamlining purification processes is also key to obtaining sufficient quantities for rigorous study researchgate.netintretech.comtechnia.com.

Cultivation and Agronomic Optimization: Investigating the cultivation of this compound-producing plants under controlled conditions to ensure a consistent and higher yield. Agronomic practices could be optimized to enhance this compound accumulation.

Semi-synthesis and Total Synthesis: Exploring semi-synthetic routes starting from more abundant natural precursors or developing total synthesis strategies to produce this compound. This would provide a consistent and scalable supply independent of natural plant material variability researchgate.net.

Biotechnological Production: Leveraging plant cell culture or tissue culture techniques to produce this compound in vitro, offering a controlled and potentially more sustainable production method compared to field cultivation.

Focusing on resource efficiency and minimizing waste throughout the production process aligns with principles of sustainable manufacturing intretech.comtechnia.comipoint-systems.com.

Application of Synthetic Biology to this compound Biosynthesis and Analog Generation

Synthetic biology offers a transformative approach to natural product production by enabling the engineering of biological systems hudsonlabautomation.comscielo.org.mxidtdna.comnih.gov. For this compound, this could entail:

Reconstitution of Biosynthetic Pathway: Identifying and cloning the genes responsible for this compound biosynthesis from Acacia species. These genes can then be introduced into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, to engineer a cell factory for this compound production hudsonlabautomation.comscielo.org.mxidtdna.comfrontiersin.org.

Metabolic Engineering for Yield Improvement: Optimizing the engineered metabolic pathways within the microbial host to increase this compound yield and productivity. This can involve fine-tuning gene expression, eliminating competing pathways, and improving precursor supply hudsonlabautomation.comscielo.org.mx.

Generation of this compound Analogs: Utilizing synthetic biology tools to modify the biosynthetic pathway, for instance, by introducing enzymes that perform different glycosylation or aglycone modifications. This would allow for the creation of novel this compound analogs with potentially enhanced or altered biological activities hudsonlabautomation.comidtdna.com.

Enzymatic Synthesis: Engineering specific enzymes involved in this compound biosynthesis for use in vitro, enabling biocatalytic production of the compound or its key intermediates.

By applying these synthetic biology principles, researchers can overcome limitations associated with natural product extraction and create tailored production systems and novel molecular variants for further investigation.

Data Tables

Table 1: Compounds Isolated from Acacia cochliacantha This table lists compounds identified from the aerial parts of Acacia cochliacantha, as reported in scientific literature scielo.org.mxresearchgate.net.

Compound NameClass/Type
β-sitosterolSterol
StigmasterolSterol
β-sitosterol 3-O-β-D-glucosideSterol Glycoside
Stigmasterol 3-O-β-D-glucosideSterol Glycoside
LupenonePentacyclic Triterpene
TaraxeronePentacyclic Triterpene
Apigenin (B1666066)Flavonoid
LuteolinFlavonoid
QuercetinFlavonoid
Gallic acidPhenolic Acid
Methyl gallatePhenolic Ester
Salicylic acidPhenolic Acid
This compound Cyanogenic Glycoside
SqualeneTriterpene
(+)-PinitolCyclitol
Palmitic acidFatty Acid
Linoleic acidFatty Acid
Oleic acidFatty Acid
Stearic acidFatty Acid
Myristic acidFatty Acid

Table 2: Computed Properties of this compound Key computed physicochemical properties for this compound, derived from chemical databases nih.gov.

PropertyValueUnitMethod/Source (Computed by)
Molecular FormulaC₁₁H₁₇NO₆-PubChem 2.2
Molecular Weight259.26 g/mol PubChem 2.2
XLogP3-0.8-XLogP3 3.0
Rotatable Bond Count3-Cactvs 3.4.8.18
Topological Polar Surface Area123ŲCactvs 3.4.8.18

Compound List

The following compounds were mentioned in the context of this compound research or related plant species:

this compound

Acacipetalin

Epithis compound

Proacaciberin

this compound-6′-O-β-d-glucopyranoside

β-sitosterol

Stigmasterol

β-sitosterol 3-O-β-D-glucoside

Stigmasterol 3-O-β-D-glucoside

Lupenone

Taraxerone

Apigenin

Luteolin

Quercetin

Gallic acid

Methyl gallate

Salicylic acid

Squalene

(+)-Pinitol

Palmitic acid

Linoleic acid

Oleic acid

Stearic acid

Myristic acid

Oleanane (group)

Ursane (group)

Lupane (group)

Pentacyclic triterpenes (PCTs)

Triterpenes

Flavonoids

Tannins

Alkaloids

Cyclitols

Fluoroacetate

Linamarin

Amygdalin

Prunasin (B192207)

Vicianin

Lucumin

Epicardiospermin-5-p-hydroxybenzoate

Cardiospermin

Cardiospermin-5-benzoate

Cardiospermin-5-p-hydroxybenzoate

4,4′,4″-nitrilotriphenol

4,4′,4″-nitrilotriphenyl β-D-glucopyranoside

3-O-methylquercetin

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.